synthesis of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid
synthesis of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid
An In-Depth Technical Guide to the Synthesis of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid
Executive Summary
This technical guide provides a comprehensive overview of the , a highly valuable building block in modern medicinal chemistry and drug development. The strategic incorporation of the trifluoromethoxy group enhances metabolic stability and lipophilicity, while the indole-2-boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2][3] This document details a robust and reliable synthetic protocol centered on a directed ortho-metalation (DoM) followed by borylation. We will explore the underlying chemical principles, provide a detailed step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical and scientifically grounded approach to accessing this key intermediate.
Introduction: The Convergence of Three Privileged Moieties
The design of novel therapeutic agents often relies on the strategic combination of chemical motifs that impart desirable pharmacological properties. The target molecule, 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid, represents a masterful convergence of three such motifs: the indole scaffold, the trifluoromethoxy substituent, and the boronic acid functional group.
The Indole Scaffold: A Cornerstone of Medicinal Chemistry
The indole ring system is a ubiquitous feature in a vast array of natural products and pharmaceuticals, including well-known molecules like serotonin and melatonin.[2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug discovery.[2][4] Functionalization of the indole core is a key strategy for developing new drugs targeting a wide range of diseases.[2]
The Trifluoromethoxy (-OCF3) Group: Enhancing Drug-Like Properties
The trifluoromethoxy (-OCF3) group has gained significant prominence in medicinal chemistry for its ability to fine-tune a molecule's physicochemical properties.[3][5] Its strong electron-withdrawing nature and high lipophilicity (Hansch π parameter of +1.04) can profoundly influence a drug candidate's membrane permeability, target binding affinity, and metabolic stability.[1][3] The carbon-fluorine bonds are exceptionally strong, rendering the -OCF3 group resistant to metabolic degradation and increasing the compound's in-vivo half-life.[1][6]
Boronic Acids: Versatile Tools for C-C Bond Formation
Indolylboronic acids are stable, non-toxic, and highly effective reagents for creating complex molecular architectures.[2][4] They are most famously employed in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds under mild conditions.[2][7] The availability of a boronic acid at the C2 position of the indole allows for the direct coupling of this scaffold with a wide variety of aryl and heteroaryl halides.[8][9]
Retrosynthetic Analysis and Synthetic Strategy
The most direct and widely adopted strategy for the synthesis of N-protected indole-2-boronic acids is the directed ortho-metalation (DoM) of the corresponding N-protected indole, followed by quenching the resulting C2-lithiated species with a suitable boron electrophile. This approach leverages the directing ability of the N-protecting group to achieve high regioselectivity.
The retrosynthetic analysis is as follows:
Caption: Retrosynthetic pathway for the target molecule.
This strategy is advantageous as it avoids the need for a pre-functionalized starting material (e.g., a 2-haloindole) and proceeds in a single synthetic operation from the readily accessible N-Boc protected indole.
Detailed Synthesis Protocol
This protocol is based on established lithiation-borylation methodologies for N-Boc protected heterocycles.[10]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Key Properties |
| 1-Boc-5-(trifluoromethoxy)indole | Not available | C₁₄H₁₄F₃NO₃ | 317.26 | Starting Material |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 | Pyrophoric; handle under inert gas |
| or sec-Butyllithium (s-BuLi) | 598-30-1 | C₄H₉Li | 64.06 | Strong base; handle under inert gas |
| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | Moisture sensitive electrophile |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous, inhibitor-free |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous |
| Saturated NH₄Cl (aq) | 12125-02-9 | NH₄Cl | 53.49 | For quenching |
| Hydrochloric Acid (1 M) | 7647-01-0 | HCl | 36.46 | For acidification |
Step-by-Step Experimental Procedure
Critical Note: This reaction is highly sensitive to moisture and air. All glassware must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen). All solvents must be anhydrous.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Boc-5-(trifluoromethoxy)indole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions and ensure regioselectivity.
-
Lithiation: Slowly add n-butyllithium or sec-butyllithium (1.1 - 1.3 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon addition.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation at the C2 position.
-
Borylation: In a single portion, add triisopropyl borate (1.5 - 2.0 eq) to the reaction mixture.
-
Warming: Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight.
Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Acidification: Acidify the mixture to a pH of ~2-3 with 1 M HCl. This step is critical for hydrolyzing the borate ester to the desired boronic acid. Stir vigorously for at least 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid as a solid.[11]
Mechanistic Insights and Rationale
Understanding the mechanism and the role of each component is key to troubleshooting and optimizing the synthesis.
Caption: Key mechanistic steps of the synthesis.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is not merely a protecting group for the indole nitrogen; it is an essential directing group.[12] The carbonyl oxygen of the Boc group coordinates to the lithium cation of the organolithium reagent, positioning the base in close proximity to the C2 proton. This chelation-assisted deprotonation dramatically increases the acidity of the C2 proton relative to other protons on the indole ring, ensuring highly regioselective lithiation.[2]
C2-Lithiation: The Heart of the Reaction
The C2 proton of an N-protected indole is the most acidic proton on the ring system.[2] The use of a strong, non-nucleophilic base like n-BuLi or s-BuLi at low temperatures (-78 °C) facilitates rapid and clean deprotonation. Maintaining a low temperature is critical to prevent potential side reactions, such as the addition of the organolithium reagent to the Boc carbonyl or degradation of the lithiated intermediate.
The Borylation Step
Triisopropyl borate is an excellent electrophile for trapping the C2-lithiated indole. The lone pair on the carbanion attacks the electron-deficient boron atom, forming a tetracoordinate "ate" complex. This complex is stable at low temperatures. During aqueous acidic work-up, the isopropyl groups are hydrolyzed to hydroxyl groups, yielding the final boronic acid product.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This allows for the efficient construction of 2-aryl or 2-heteroaryl indoles, which are common scaffolds in pharmaceutical candidates.
Caption: Suzuki-Miyaura coupling using the title compound.
This reaction typically involves a palladium catalyst, a base, and an aryl or heteroaryl halide (or triflate) to generate the coupled product in high yields.[7][13] The Boc group can be retained or removed in a subsequent step to reveal the free N-H indole.
Conclusion
The via directed ortho-metalation and borylation is a highly efficient and regioselective process. This technical guide outlines a reliable protocol and provides the necessary mechanistic context for its successful implementation. By carefully controlling reaction parameters, particularly temperature and anhydrous conditions, researchers can readily access this valuable and versatile building block, empowering the discovery and development of next-generation therapeutics.
References
- Current time inform
- The Importance of Trifluoromethoxy Group in Chemical Synthesis. Google Search Result.
-
Cubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Google Search Result.
- Forni, J. A., et al. (2018). Diastereoselective Synthesis of Functionalized Indolines Using In Situ Generated Allyl Boronic Species. Synlett, 29(06), 825-829.
- Albericio, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(18), 6032-6039.
-
Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry. [Link]
- Rojas-Martín, J., et al. (2019). Synthesis of Indole Substituted Twistenediones from a 2-Quinonyl Boronic Acid. Organic Letters, 21(15), 6045-6049.
- Kumar, A., et al. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 124(6), 1243-1250.
-
Cubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. PubMed. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12641-12650.
- Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
- Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Aggarwal, V. K., et al. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174-3185.
- Lithiation- Borylation in Synthesis. University of Bristol.
- Aggarwal, V. K., et al. (2014).
- Standard Lithiation–Borylation A user's guide. University of Bristol.
- Lithiation-Borylation Methodology and Its Applic
- 1-Boc-5-fluoro-1H-indole-2-boronic acid | 352359-23-0. J&K Scientific.
- Hartwig, J. F., et al. (2007). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of the American Chemical Society, 129(25), 7734-7735.
- Chen, C., et al. (2018). B(C6F5)3-Catalyzed C3-Selective C-H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism.
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]
- Pérez-Gómez, G., et al. (2023). Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands.
- Gandeepan, P., et al. (2023). Iridium(III)
- Process for the preparation of boronic acid intermediates.
- Al-Fahdi, M., et al. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Reactions, 5(2), 318-337.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
